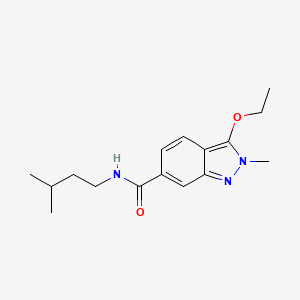
3,5-Diethylpyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diethylpyrazin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C8H13N3. It belongs to the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound features a pyrazine ring substituted with ethyl groups at the 3 and 5 positions and an amino group at the 2 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethylpyrazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-diaminopyrazine with ethyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
3,5-Diethylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydropyrazine derivatives.
Substitution: The amino group at the 2 position can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides or sulfonyl chlorides, forming amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventacetic acid or dichloromethane; temperatureroom temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; solventether or tetrahydrofuran; temperature0°C to room temperature.
Substitution: Acyl chlorides, sulfonyl chlorides; solventdichloromethane or chloroform; temperature0°C to room temperature.
Major Products Formed
Oxidation: Pyrazine N-oxides
Reduction: Dihydropyrazine derivatives
Substitution: Amides, sulfonamides
科学的研究の応用
3,5-Diethylpyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyrazine derivatives.
Medicine: It has potential therapeutic applications due to its antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its efficacy in drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 3,5-Diethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
3,5-Diethylpyrazin-2-amine can be compared with other similar compounds such as:
3,5-Dimethylpyrazin-2-amine: Similar structure but with methyl groups instead of ethyl groups. It exhibits different reactivity and biological activity due to the smaller size of the substituents.
2,3,5-Trimethylpyrazine: Contains three methyl groups on the pyrazine ring. It is known for its flavor and fragrance properties and is used in the food industry.
2,5-Dimethylpyrazine: Lacks the amino group at the 2 position. It is also used in flavor and fragrance applications but has different chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
93034-78-7 |
|---|---|
分子式 |
C8H13N3 |
分子量 |
151.21 g/mol |
IUPAC名 |
3,5-diethylpyrazin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-3-6-5-10-8(9)7(4-2)11-6/h5H,3-4H2,1-2H3,(H2,9,10) |
InChIキー |
KSCOWLOGCYJWCN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=C(C(=N1)CC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13099510.png)
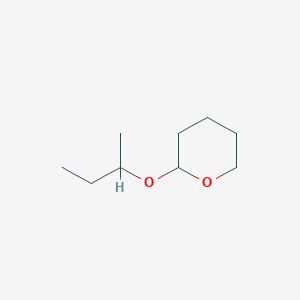
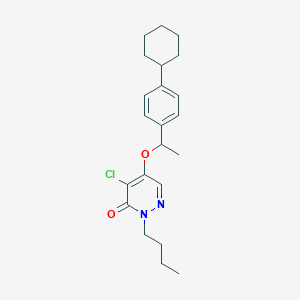

![Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13099533.png)
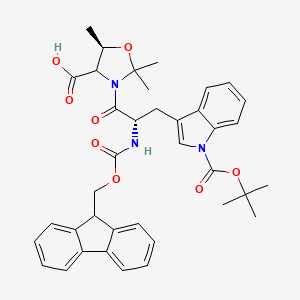


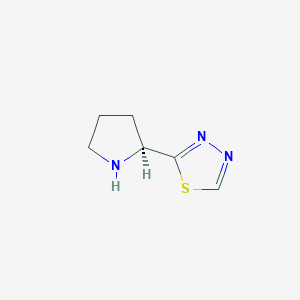



![ethyl (E)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxyprop-2-enoate](/img/structure/B13099580.png)
